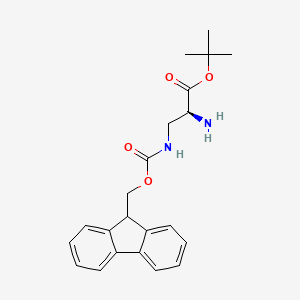methanone dihydrochloride CAS No. 1286265-79-9](/img/structure/B2592609.png)
[4-(Aminomethyl)piperidin-1-yl](pyridin-4-yl)methanone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride” is a chemical compound with the formula C12H17N3O・2HCl . It is used for research and development . The compound is not classified under the GHS classification .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring bound to a pyridine ring through a methanone group . The compound also contains two hydrochloride ions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 292.2 . Other physical and chemical properties such as density, melting point, and boiling point are not specified in the available resources .Aplicaciones Científicas De Investigación
Pharmacological Applications
Piperidine derivatives, including 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride, are present in more than twenty classes of pharmaceuticals . They are crucial in drug design due to their structural significance and biological relevance. This compound can be used to synthesize various pharmacologically active derivatives that may act as inhibitors, agonists, or antagonists for different biological targets.
Anti-Tubercular Agents
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which include the piperidine structure, have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These derivatives show promise as potent anti-tubercular agents, indicating the potential of piperidine derivatives in combating tuberculosis.
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry . 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride can serve as a substrate for the synthesis of biologically active piperidines, which are significant in the pharmaceutical industry.
Discovery of Kinase Inhibitors
Piperidine derivatives have been utilized in the discovery of ATP-competitive, nanomolar inhibitors with selectivity for inhibition of specific kinases . These inhibitors are important in the treatment of various diseases, including cancer, by targeting abnormal kinase activity.
Designing Dual Inhibitors
The compound has been used in the design of dual inhibitors targeting clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . Such dual inhibitors are significant in the treatment of cancers that have developed resistance to other therapeutic agents.
Antioxidant Properties
Naturally occurring piperidine-based compounds exhibit powerful antioxidant action due to their capability of hindering or suppressing free radicals . Derivatives of 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride could potentially be explored for their antioxidant properties.
Alkaloid Synthesis
Piperidine derivatives are also found in alkaloids, which are naturally occurring organic compounds that mostly contain basic nitrogen atoms . This compound can be used in the synthesis of alkaloids, which have a variety of pharmacological effects.
Propiedades
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c13-9-10-3-7-15(8-4-10)12(16)11-1-5-14-6-2-11;;/h1-2,5-6,10H,3-4,7-9,13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLUHOADMRFJHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Aminomethyl)piperidin-1-yl](pyridin-4-yl)methanone dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

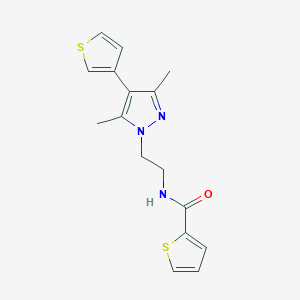
![N-[(3S,4S)-3-Hydroxy-1,2,3,4-tetrahydroquinolin-4-yl]-N-methyl-2-nitrobenzenesulfonamide](/img/structure/B2592529.png)
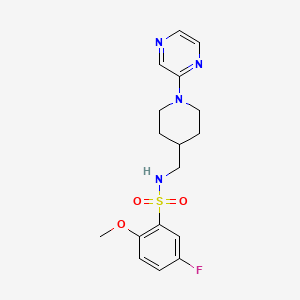


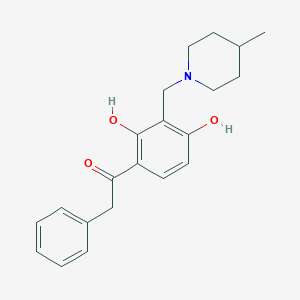

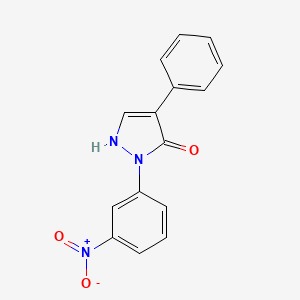
![Methyl 2-[(3-chlorophenyl)carbamoylamino]thiophene-3-carboxylate](/img/structure/B2592543.png)
![N-butyl-N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2592544.png)

![(11Z)-N-(2-methoxyphenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2592546.png)
![(E)-2,4-dichloro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2592547.png)
